molecular formula C9H13F3O3 B578070 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 1248081-37-9

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B578070
M. Wt: 226.195
InChI Key: SQSSOKYNTBRSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096571B2

Procedure details

1,4-cyclohexandione mono-ethylene ketal (1.5 g, 9.6 mmol) was dissolved in THF (35 ml), followed by sequential addition of trimethyl(trifluoromethyl)silane (2.8 ml, 19.2 mmol) and tetrabutylammonium fluoride (1.0M solution in THF, 20 ml, 20.0 mmol) at 0° C., and then the resulting mixture was stirred at room temperature for 2 hours. A saturated aqueous ammonium chloride solution (10 ml) was added to the resulting reaction liquid, and then, the resulting mixture was stirred for 10 minutes, followed by concentration under reduced pressure. Distilled water (10 ml) was added to the residue thus obtained, followed by extraction with MC (50 ml×2). The organic layer was dried over anhydrous sodium sulfate, followed by filtration and concentration, and then the residue thus obtained was subjected to MPLC (40% EtOAc/Hexanes), to obtain 2.1 g of yellow oil (97%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:4]2([CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]2)[O:3][CH2:2]1.C[Si](C)(C)[C:14]([F:17])([F:16])[F:15].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl-].[NH4+]>C1COCC1>[F:15][C:14]([F:17])([F:16])[C:7]1([OH:10])[CH2:6][CH2:5][C:4]2([O:3][CH2:2][CH2:1][O:11]2)[CH2:9][CH2:8]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Name
Quantity
20 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
ADDITION
Type
ADDITION
Details
Distilled water (10 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
thus obtained
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with MC (50 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue thus obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C1(CCC2(OCCO2)CC1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.